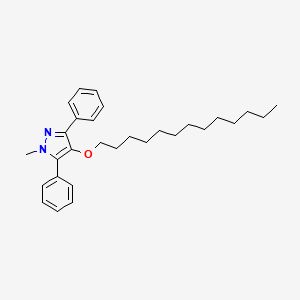
2-(Cyclopenta-1,3-dien-1-yl)ethyl methyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopenta-1,3-dien-1-yl)ethyl methyl carbonate is an organic compound that features a cyclopentadiene ring attached to an ethyl group, which is further bonded to a methyl carbonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopenta-1,3-dien-1-yl)ethyl methyl carbonate typically involves the reaction of cyclopentadiene with ethyl chloroformate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the cyclopentadiene acts as a nucleophile attacking the carbonyl carbon of the ethyl chloroformate, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopenta-1,3-dien-1-yl)ethyl methyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group to an alcohol.
Substitution: The cyclopentadiene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions to achieve substitution on the cyclopentadiene ring.
Major Products
Oxidation: Produces carbonyl derivatives.
Reduction: Yields alcohol derivatives.
Substitution: Results in halogenated cyclopentadiene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopenta-1,3-dien-1-yl)ethyl methyl carbonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2-(Cyclopenta-1,3-dien-1-yl)ethyl methyl carbonate exerts its effects involves interactions with various molecular targets. The cyclopentadiene ring can participate in π-π interactions with aromatic residues in proteins, while the carbonate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadiene: A simpler compound with a similar ring structure but lacking the ethyl methyl carbonate group.
Cyclopentadienyl anion: An anionic form of cyclopentadiene, commonly used as a ligand in organometallic chemistry.
Methyl cyclopentadiene: A methyl-substituted derivative of cyclopentadiene.
Uniqueness
2-(Cyclopenta-1,3-dien-1-yl)ethyl methyl carbonate is unique due to the presence of both the cyclopentadiene ring and the carbonate group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
60238-11-1 |
|---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
2-cyclopenta-1,3-dien-1-ylethyl methyl carbonate |
InChI |
InChI=1S/C9H12O3/c1-11-9(10)12-7-6-8-4-2-3-5-8/h2-4H,5-7H2,1H3 |
InChI-Schlüssel |
CWHGOASYADTDLY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)OCCC1=CC=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol](/img/structure/B14594871.png)
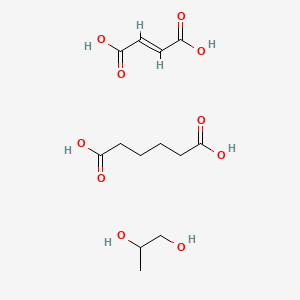
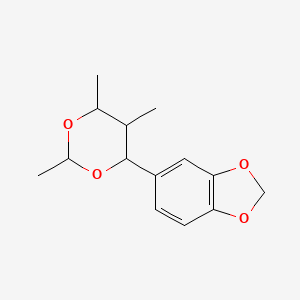
![7-[(10-Amino-10-oxodecyl)amino]heptanoic acid](/img/structure/B14594890.png)
![1-[1-(2,4-Dichlorophenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14594893.png)

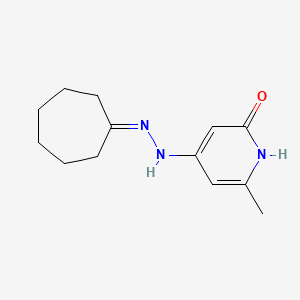
![Spiro[9H-fluorene-9,2'-[2H]thiopyran], 4',5'-dimethyl-](/img/structure/B14594916.png)
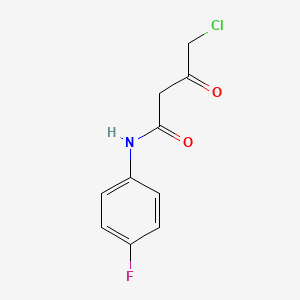
![1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one](/img/structure/B14594925.png)
